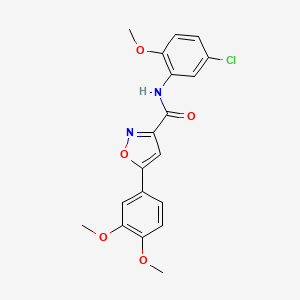![molecular formula C22H18N2O3S B14996595 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14996595.png)
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking are conducted to elucidate these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethylpyrimidine-2,4,6-trione: Another heterocyclic compound with similar structural features.
Dihydrofuropyrido[2,3-d]pyrimidines: Compounds with a fused pyrimidine ring system.
Uniqueness
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H18N2O3S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
5,6-dimethyl-1-phenacyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N2O3S/c1-14-15(2)28-21-19(14)20(26)24(17-11-7-4-8-12-17)22(27)23(21)13-18(25)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Clé InChI |
FXYOLJBQTQFIQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996512.png)
![1-(3,4-dimethylphenyl)-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14996519.png)


![N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide](/img/structure/B14996536.png)
![1,3-dimethyl-5-(3-phenoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14996542.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14996547.png)

![7-[(4-Chlorophenyl)methyl]-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14996553.png)
![5-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14996554.png)
![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B14996555.png)
![5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996567.png)
![(2Z)-N-(2,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B14996573.png)
![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B14996604.png)
